

1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride NMR data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride
Cat. No.:	B1451446

[Get Quote](#)

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of **1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride**

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of **1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride** (CAS: 1179362-94-7). As a key bifunctional building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document, intended for researchers, chemists, and drug development professionals, details the predicted ^1H and ^{13}C NMR spectral data, explains the rationale behind signal assignments based on fundamental principles, and presents a robust, self-validating protocol for experimental data acquisition and interpretation. By synthesizing data from structurally related compounds and foundational spectroscopic theory, this guide serves as an authoritative reference for the characterization of this and similar carbamate-protected amino compounds.

Part 1: Molecular Structure and Spectroscopic Significance

1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride is a versatile synthetic intermediate. Its structure incorporates a primary amine (as a hydrochloride salt), a Cbz-protected secondary amine, and a flexible three-carbon propyl chain. This unique combination of functional groups

presents a distinct NMR fingerprint that is crucial for reaction monitoring, quality control, and final product verification.

The presence of the carboxybenzyl (Cbz) protecting group, the N-methyl substituent, and the protonated primary amine each imparts specific electronic effects that govern the chemical shifts and coupling patterns of the molecule's protons and carbons. Understanding these influences is key to accurate spectral interpretation.

Caption: Molecular structure of **1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride**.

Part 2: Predicted NMR Spectral Data and Interpretation

While a definitive experimental spectrum for this exact compound is not widely published, a highly accurate prediction can be synthesized from the analysis of its constituent parts and related molecules.^{[1][2]} The hydrochloride form dictates the use of polar, protic-compatible deuterated solvents such as D₂O or DMSO-d₆ for analysis. The data below is predicted for a standard high-field NMR instrument (e.g., 400 MHz for ¹H).

Predicted ¹H NMR Data

The proton spectrum is the most informative for initial structural verification. The key is to recognize how the electron-withdrawing Cbz group and the protonated ammonium group deshield adjacent protons, shifting them downfield.^[3]

Assigned Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Rationale
Aromatic (C_6H_5)	7.30 - 7.45	Multiplet (m)	5H	-	Protons on the phenyl ring of the Cbz group.
Benzylic ($O-CH_2-Ph$)	5.15	Singlet (s)	2H	-	The two equivalent protons are adjacent to an oxygen and the aromatic ring, resulting in a significant downfield shift. The signal may show broadening due to rotamers.

Methylene (C1')	3.45	Triplet (t)	2H	~7.0	This CH ₂ group is adjacent to the Cbz-protected nitrogen, causing a downfield shift. It is coupled to the C2' protons.
Methylene (C3')	3.05	Triplet (t)	2H	~7.5	This CH ₂ group is adjacent to the positively charged -NH ₃ ⁺ group, leading to strong deshielding and a downfield shift. It is coupled to the C2' protons.
N-Methyl (N-CH ₃)	2.95	Singlet (s)	3H	-	The methyl group attached to the nitrogen is a sharp singlet. Its position is influenced by

the Cbz group.

This central CH_2 group is coupled to both the $\text{C}1'$ and $\text{C}3'$ protons (4 neighbors), resulting in a quintet (or pentet). It is the most upfield of the aliphatic chain protons.

Methylene (C2') 2.05 Quintet (p) 2H -7.2

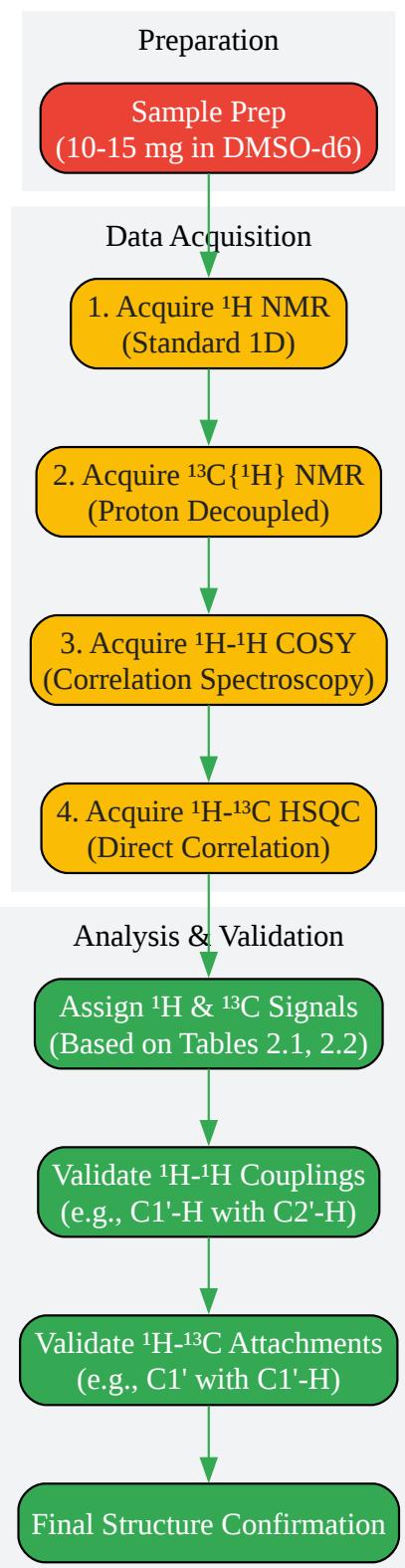
Exchangeable protons of the ammonium salt. This signal will be broad and its position is highly dependent on concentration and residual water. It will not be observed in D_2O .

Ammonium (-NH₃⁺) 8.0 - 8.5 Broad Singlet (br s) 3H -

Predicted ¹³C NMR Data

Carbon NMR provides complementary information, confirming the carbon skeleton and the presence of key functional groups like the carbonyl.[4]

Assigned Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
Carbonyl (C=O)	156.5	The carbamate carbonyl carbon has a characteristic chemical shift in this region.[5]
Aromatic (ipso-C)	136.0	The aromatic carbon directly attached to the benzylic CH_2 group.
Aromatic (C_6H_5)	127.5 - 128.5	Signals for the remaining five carbons of the phenyl ring.
Benzylic (O- CH_2 -Ph)	67.0	The benzylic carbon, shifted downfield by the adjacent oxygen.
Methylene (C1')	48.5	Adjacent to the Cbz-protected nitrogen. The exact shift can be influenced by rotational isomers (rotamers) around the N-C(O) bond.
N-Methyl (N- CH_3)	35.0	The N-methyl carbon signal.
Methylene (C3')	37.0	Adjacent to the protonated primary amine.
Methylene (C2')	25.0	The central and most shielded carbon of the propyl chain.


Part 3: A Self-Validating Experimental Protocol

To ensure trustworthy and reproducible results, the following multi-step protocol, incorporating both 1D and 2D NMR techniques, is recommended. The use of 2D NMR provides an internal cross-validation of the structural assignments.[6]

Step 1: Sample Preparation

- Solvent Selection:
 - DMSO-d₆ (Dimethyl sulfoxide-d₆): Primary recommendation. It readily dissolves hydrochloride salts and allows for the observation of exchangeable N-H protons.
 - D₂O (Deuterium oxide): A viable alternative. It will cause the -NH₃⁺ protons to exchange with deuterium, making them disappear from the ¹H spectrum, which can be a useful diagnostic tool.
- Procedure:
 - Weigh approximately 10-15 mg of **1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride** into a clean, dry NMR tube.
 - Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
 - Cap the tube and vortex gently until the sample is fully dissolved. A brief period in a sonicator bath can aid dissolution if needed.
 - The residual solvent peak (DMSO-d₅ at ~2.50 ppm; HDO at ~4.79 ppm in D₂O) can be used as a secondary chemical shift reference.[\[7\]](#)

Step 2: Data Acquisition Workflow

[Click to download full resolution via product page](#)

Caption: A robust workflow for the acquisition and validation of NMR data.

Step 3: Interpretation and Validation using 2D NMR

- ^1H - ^1H COSY (Correlation Spectroscopy): This experiment is critical for validating the propane chain assignments. It will show a cross-peak between the protons at C1' (~3.45 ppm) and C2' (~2.05 ppm), and another cross-peak between the protons at C2' (~2.05 ppm) and C3' (~3.05 ppm). This directly confirms the connectivity of the aliphatic backbone.[8]
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It provides unambiguous confirmation of the assignments in Tables 2.1 and 2.2. For example, it will show a correlation between the proton signal at ~2.95 ppm and the carbon signal at ~35.0 ppm, definitively assigning them to the N-CH₃ group.

Part 4: Causality, Pitfalls, and Expert Insights

- Causality of Solvent Choice: The hydrochloride salt form makes the molecule highly polar and often poorly soluble in less polar solvents like CDCl₃. Using DMSO-d₆ or D₂O is not merely a suggestion but a necessity driven by the physicochemical properties of the analyte.
- Rotational Isomers (Rotamers): The Cbz group's amide-like bond (N-C=O) can exhibit restricted rotation. This can sometimes lead to broadening of the signals for the N-CH₃ and adjacent CH₂ (C1') protons, or even the appearance of two distinct sets of signals for these groups at low temperatures. Awareness of this potential phenomenon is key to avoiding misinterpretation.
- pH and Protonation State: The chemical shifts, particularly for protons and carbons near the amine groups, are sensitive to the pH and protonation state. As this is a hydrochloride salt, the primary amine is expected to be fully protonated. Any basic impurities could neutralize the salt, causing significant upfield shifts for the C3' and C2' signals.

Conclusion

The structural elucidation of **1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride** by NMR spectroscopy is a straightforward process when guided by a foundational understanding of chemical principles and a systematic experimental approach. The predicted ^1H and ^{13}C NMR data presented herein provide a reliable template for analysis. By employing a comprehensive workflow that includes both 1D and 2D NMR techniques, researchers can achieve

unambiguous, trustworthy, and verifiable characterization of this important chemical building block, ensuring the integrity of their subsequent research and development efforts.

References

- Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- ResearchGate. NMR studies of mixed amines.
- INIS-IAEA. Investigations of primary and secondary amine carbamate stability by ^1H NMR spectroscopy for post combustion capture of carbon dioxide.
- Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018).
- AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
- The Royal Society of Chemistry. Copies of ^1H NMR and ^{13}C NMR spectra of all new compounds. Organic & Biomolecular Chemistry.
- ResearchGate. 1 H NMR spectrum of the diamine I.
- ResearchGate. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates | Request PDF.
- Oakwood Chemical. N-Cbz-1,3-Diaminopropane hydrochloride.
- Chemistry LibreTexts. NMR - Interpretation. (2023).
- ACS Catalysis. Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
- ACD/Labs. The Basics of Interpreting a Proton (^1H) NMR Spectrum. (2021).
- Balci, M. Basic ^1H - and ^{13}C -NMR Spectroscopy. Elsevier. (2005).
- ResearchGate. ^{13}C -NMR chemical shifts (δ in ppm) and ^{13}C - ^{19}F coupling constants....

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,3-Diaminopropane(109-76-2) ^1H NMR spectrum [chemicalbook.com]
- 2. 1,3-DIAMINOPROPANE DIHYDROCHLORIDE(10517-44-9) ^1H NMR [m.chemicalbook.com]

- 3. acdlabs.com [acdlabs.com]
- 4. azooptics.com [azooptics.com]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. emerypharma.com [emerypharma.com]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride NMR data]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1451446#1-n-cbz-1-n-methyl-1-3-diaminopropane-hydrochloride-nmr-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com